molecular formula C22H21NO2S B2794826 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide CAS No. 2034350-05-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide

Cat. No. B2794826
CAS RN: 2034350-05-3
M. Wt: 363.48
InChI Key: YUFCLFYWHVYKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide, commonly known as DHBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DHBP belongs to a class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Molecular Structure and Supramolecular Aggregation

Research on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has explored their molecular structures, highlighting the effects of different substituents on the benzamide ring. These studies have revealed that the molecular conformations of these compounds can significantly influence their modes of supramolecular aggregation. For instance, variations in the substituents can lead to different crystallization patterns and hydrogen bonding interactions, which are critical for understanding the material properties of these compounds (Sagar et al., 2018).

Antidepressant Properties

Another area of application for structurally similar compounds involves their potential as antidepressant drugs. For example, derivatives of 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have shown dual action at 5-HT(1A) serotonin receptors and serotonin transporter, suggesting their usefulness in treating depression (Silanes et al., 2004).

Antimicrobial and Anticancer Evaluation

A variety of benzamides and thiophene derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. Compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been synthesized, showing significant activity in these areas, pointing to the potential therapeutic applications of related benzamide compounds (Talupur et al., 2021).

Chemical Synthesis Methods

Research into the synthesis methods of related compounds has provided valuable insights into the chemical properties and reactivity of benzamide and thiophene derivatives. For instance, the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization has been documented, showcasing advanced techniques in organic synthesis that could be applied to the synthesis of "N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide" and similar molecules (Wang et al., 2008).

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-15(12-16-2-7-21-19(13-16)8-10-25-21)23-22(24)18-5-3-17(4-6-18)20-9-11-26-14-20/h2-7,9,11,13-15H,8,10,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFCLFYWHVYKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(thiophen-3-yl)benzamide

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